Technical Monograph: 5-Amino-2-bromopyridin-4-ol Hydrobromide
Technical Monograph: 5-Amino-2-bromopyridin-4-ol Hydrobromide
The following is an in-depth technical monograph designed for research and development professionals in the pharmaceutical and chemical synthesis sectors.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound 5-amino-2-bromopyridin-4-ol hydrobromide is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors and complex pharmaceutical intermediates. Its structure features a pyridine core decorated with three distinct functional handles—a bromide, a hydroxyl (tautomeric), and an amine—rendering it a "tridentate" scaffold for divergent synthesis.
Core Identifiers
| Parameter | Detail |
| Chemical Name | 5-Amino-2-bromopyridin-4-ol hydrobromide |
| CAS Number (Salt) | 2703779-23-9 |
| CAS Number (Free Base) | 1805270-39-6 |
| Molecular Formula | C₅H₅BrN₂O[1][2][3][4][5][6][7][8][9] · HBr (C₅H₆Br₂N₂O) |
| Molecular Weight | 269.92 g/mol (Salt); 189.01 g/mol (Free Base) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in DCM |
| Purity Standard | Typically ≥95% (HPLC) for synthetic applications |
Structural Specifications (SMILES & InChI)
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SMILES (Salt): OC1=C(N)C=NC(Br)=C1.Br
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SMILES (Free Base): OC1=C(N)C=NC(Br)=C1
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InChI Key: XTHKRYHULUJQHN-UHFFFAOYSA-N (Free Base Analog)
Structural Analysis: Tautomerism & Reactivity
A critical feature of 4-hydroxypyridines is their prototropic tautomerism. While the CAS name specifies the "ol" (hydroxy) form, the compound exists in equilibrium with its "one" (pyridone) tautomer. This equilibrium is solvent-dependent and dictates reactivity during nucleophilic substitutions.
Tautomeric Equilibrium
In polar protic solvents, the pyridone form often predominates due to the stability of the amide-like resonance. However, the presence of the electron-withdrawing bromine at C2 and the amino group at C5 significantly influences the electronic density, potentially stabilizing the hydroxy form in non-polar environments.
Figure 1: Tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone forms.
Scaffold Versatility
This molecule is a "privileged scaffold" in medicinal chemistry because it offers three orthogonal vectors for chemical expansion:
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C2-Bromine: Ready for Suzuki-Miyaura or Buchwald-Hartwig couplings.
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C5-Amine: Available for amide coupling, reductive amination, or urea formation.
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C4-Hydroxyl: A handle for etherification (Mitsunobu/SNAr) or conversion to a leaving group (e.g., triflate) for subsequent cross-coupling.
Synthesis Strategy & Manufacturing
The synthesis of 5-amino-2-bromopyridin-4-ol presents a regioselectivity challenge. The direct nitration of 2-bromo-4-hydroxypyridine requires careful control to favor the C5 position over the C3 position.
Mechanistic Pathway
The most robust industrial route typically involves the nitration of the 4-hydroxy precursor followed by selective reduction.
Step 1: Nitration The hydroxyl group at C4 is a strong ortho, para-director. The bromine at C2 is ortho, para-directing but deactivating.
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Site C3: Ortho to OH, Ortho to Br. Sterically crowded.
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Site C5: Ortho to OH, Para to Br. Sterically favored.
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Result: Under standard mixed-acid conditions, C5 substitution is kinetically favored, though C3 isomers must be removed via crystallization.
Step 2: Reduction Reduction of the nitro group to the amine must be performed using chemoselective agents (e.g., Fe/NH₄Cl or SnCl₂) to prevent hydrogenolysis (de-bromination) of the C2-Br bond, which would occur under standard Pd/C hydrogenation.
Validated Synthetic Workflow
Figure 2: Industrial synthesis workflow ensuring regioselectivity and halogen retention.
Handling, Safety, and Stability
As a hydrobromide salt of a halogenated aminopyridine, this compound requires specific handling protocols to ensure operator safety and compound integrity.
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Hazard Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage Conditions:
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Hygroscopic: The HBr salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Light Sensitive: Protect from light to prevent slow debromination or oxidation of the amine.
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Stability: Stable in solid form for >2 years if stored properly. In solution, the free base is susceptible to oxidation (browning) upon prolonged air exposure.
References
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Sigma-Aldrich. 5-amino-2-bromopyridin-4-ol hydrobromide Product Page. Accessed March 2026. Link
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BLD Pharm. Product Analysis: CAS 2703779-23-9.[3][4] Accessed March 2026. Link
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PubChem. Compound Summary: 5-Amino-2-bromopyridin-4-ol (Free Base CAS 1805270-39-6).[3] National Library of Medicine. Link
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Deady, L. W., et al. "Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines." Australian Journal of Chemistry, 1982.[7] (Contextual reference for halogenated pyridine synthesis).
Sources
- 1. 3-Bromo-4-ethoxypyridine 1-oxide|CAS 17117-16-7 [benchchem.com]
- 2. Buy 4,4'-Dimethoxy-2,2'-bipyridine | 17217-57-1 [smolecule.com]
- 3. 1310089-50-9|6-Bromo-4-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. 109613-97-0|2-Bromo-4-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 8. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
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